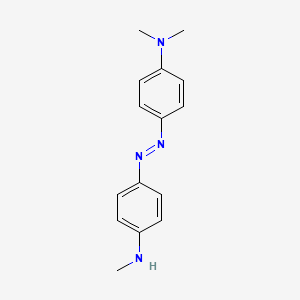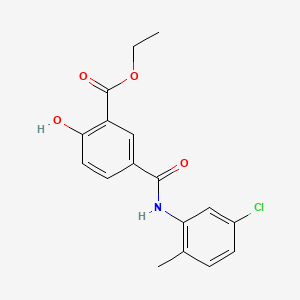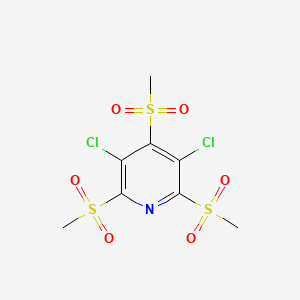
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine is a chlorinated heterocyclic compound with significant applications in organic synthesis. This compound is characterized by its pyridine ring substituted with chlorine atoms at positions 3 and 5, and methylsulfonyl groups at positions 2, 4, and 6. The presence of these substituents imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of methylsulfonyl groups. One common method involves the reaction of 3,5-dichloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfonyl groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine involves its ability to undergo nucleophilic substitution and coupling reactions. The electron-deficient nature of the pyridine ring, due to the presence of chlorine and methylsulfonyl groups, makes it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new chemical bonds and create complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Similar in structure but with fluorine atoms instead of methylsulfonyl groups.
Pentachloropyridine: Contains five chlorine atoms on the pyridine ring.
3-Chloro-2,4,5,6-tetrafluoropyridine: Another polyhalogenated pyridine derivative.
Uniqueness
3,5-Dichloro-2,4,6-tris(methylsulfonyl)pyridine is unique due to the presence of both chlorine and methylsulfonyl groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
32234-63-2 |
|---|---|
Formule moléculaire |
C8H9Cl2NO6S3 |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
3,5-dichloro-2,4,6-tris(methylsulfonyl)pyridine |
InChI |
InChI=1S/C8H9Cl2NO6S3/c1-18(12,13)6-4(9)7(19(2,14)15)11-8(5(6)10)20(3,16)17/h1-3H3 |
Clé InChI |
PPDGREIILNYCMD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)S(=O)(=O)C)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
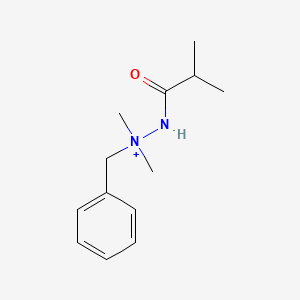
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

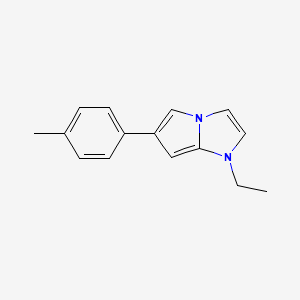
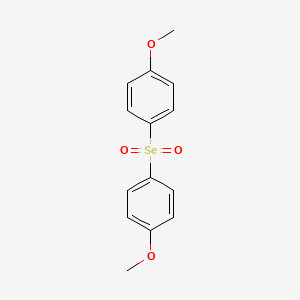
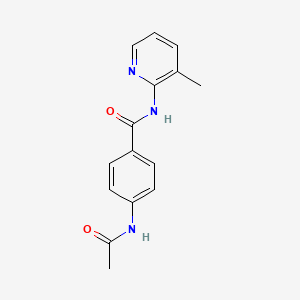
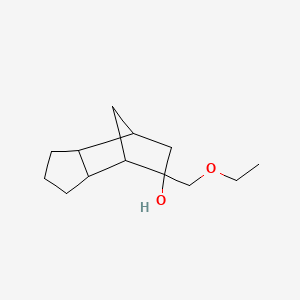
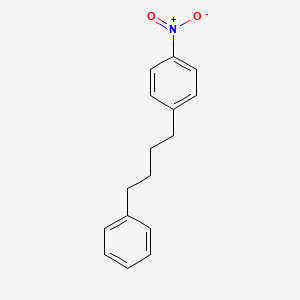
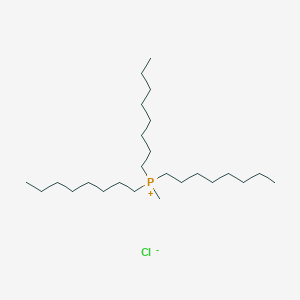
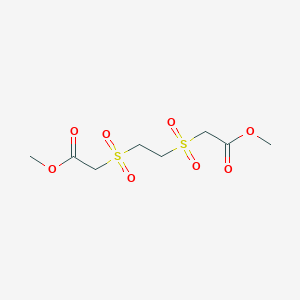
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
